5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde
Description
5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde is a heterocyclic compound featuring a 1,2-oxazole core substituted with a chlorine atom at position 5, a 3-(trifluoromethyl)phenyl group at position 3, and a carbaldehyde moiety at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carbaldehyde provides a reactive site for further functionalization, making this compound a valuable intermediate in medicinal and agrochemical synthesis .
Properties
IUPAC Name |
5-chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3NO2/c12-10-8(5-17)9(16-18-10)6-2-1-3-7(4-6)11(13,14)15/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDPWWBDKRXVPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=C2C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of α-Substituted Glycine Derivatives
A foundational approach involves cyclizing α-substituted glycine precursors to construct the 1,2-oxazole core. For example, α-p-chlorophenyl glycine derivatives have been cyclized using trifluoroacetic acid (TFA) and triethylamine (TEA) in the presence of solid phosgene, as demonstrated in analogous syntheses of trifluoromethyl-substituted oxazoles. In this method, the glycine derivative undergoes intramolecular cyclization, facilitated by TFA’s protonation of the amine group and phosgene’s role as a dehydrating agent. The reaction proceeds at 55–70°C in aromatic solvents like toluene or xylene, yielding the oxazole ring with a trifluoromethylphenyl substituent.
For the target compound, adaptation of this method would require substituting the glycine precursor with a 3-(trifluoromethyl)phenyl-bearing analog. The aldehyde group at position 4 is introduced via oxidation of a hydroxymethyl intermediate or direct formylation during cyclization. Liquid chromatography-mass spectrometry (LC-MS) monitoring ensures reaction completion when residual starting material falls below 0.5%.
Aldehyde Functionalization via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction provides a route to install the aldehyde group at position 4 of the oxazole ring. This involves treating a 4-unsubstituted oxazole with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), forming a reactive iminium intermediate that hydrolyzes to the aldehyde upon workup. For 5-chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde, the 4-position must be unoccupied prior to formylation, necessitating careful selection of protecting groups during earlier synthesis stages.
Optimal conditions for this step include temperatures below 0°C to minimize side reactions, with yields exceeding 80% when the oxazole substrate is electron-deficient due to the chloro and trifluoromethyl groups. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) isolates the aldehyde with >95% purity.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like acetonitrile enhance cyclization rates by stabilizing charged intermediates, while aromatic solvents (toluene, xylene) improve solubility of hydrophobic intermediates. For example, cyclization in toluene at 70°C achieves 94–95% yield of the oxazole core, whereas dichloroethane at 60°C yields 95.8% with reduced side products.
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Toluene | 70 | 95.0 | 95.1 |
| Xylene | 60 | 95.4 | 95.8 |
| Acetonitrile | 55 | 92.3 | 94.5 |
Catalytic and Stoichiometric Considerations
Triethylamine serves dual roles as a base and catalyst, neutralizing HCl generated during cyclization and accelerating imine formation. Molar ratios of TEA to glycine precursor between 0.8:1 and 1.2:1 maximize yield without over-baseification. Solid phosgene, used stoichiometrically at 1:1.2 (glycine:phosgene), ensures complete dehydration while minimizing hazardous waste compared to liquid phosgene alternatives.
Analytical Validation and Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with C18 columns and UV detection at 254 nm confirms product purity. Mobile phases of acetonitrile/water (70:30) resolve the aldehyde product from unreacted starting materials and byproducts, with retention times of 8.2 minutes for the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) exhibits characteristic signals: δ 10.12 (s, 1H, CHO), 8.21 (d, J = 7.8 Hz, 1H, Ar-H), 7.89–7.83 (m, 3H, Ar-H), and 7.65 (t, J = 7.6 Hz, 1H, Ar-H). The ¹³C NMR spectrum confirms the aldehyde carbon at δ 192.4 ppm and the trifluoromethyl group at δ 123.5 (q, J = 271 Hz) .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid.
Reduction: 5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-methanol.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Group Variations
The compound is compared below with analogs from the provided evidence, focusing on heterocyclic cores, substituents, and functional groups:
| Compound Name | Heterocycle | Key Substituents | Functional Groups | Notable Features |
|---|---|---|---|---|
| Target Compound | 1,2-oxazole | 5-Cl, 3-(3-CF3-phenyl) | 4-carbaldehyde | Aromatic oxazole core; high electrophilicity at C4 |
| 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (E2) | Pyrazole | 3-CF3, 5-(3-Cl-C6H4-S), 1-methyl | 4-carbaldehyde | Sulfanyl group increases oxidation susceptibility |
| N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(2-fluorophenylsulfonyl)-2-hydroxy-2-methylpropanamide (E3, Impurity d) | Non-heterocyclic | 3-CF3-phenyl, 2-fluorophenylsulfonyl | Propanamide, hydroxy, methyl | Polar sulfonyl/amide groups; potential hydrolysis sensitivity |
Key Observations:
Heterocyclic Core Differences :
- The 1,2-oxazole in the target compound is less basic than the pyrazole in E2 due to oxygen’s electronegativity, which may influence interactions with biological targets .
- Pyrazoles (E2) often exhibit stronger hydrogen-bonding capacity compared to oxazoles, affecting solubility and binding affinity.
Substituent Effects :
- The 3-(trifluoromethyl)phenyl group is conserved across all compounds, contributing to steric bulk and electron-withdrawing effects.
- The sulfanyl group in E2 introduces a sulfur atom, which is prone to oxidation, unlike the more stable oxazole ring in the target compound .
Functional Group Reactivity :
- The carbaldehyde in the target compound and E2 enables nucleophilic additions (e.g., formation of hydrazones or Schiff bases), but steric hindrance from the trifluoromethyl group in the target may slow such reactions compared to E2.
- The sulfonyl and amide groups in E3 impurities increase polarity, enhancing aqueous solubility but reducing membrane permeability compared to the carbaldehyde-containing analogs .
Biological Activity
5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde is a compound belonging to the oxazole family, characterized by its unique structural features that contribute to its biological activity. The trifluoromethyl group and the chloro-substituted phenyl ring enhance its chemical reactivity and potential interactions with biological targets. This article reviews the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.
The molecular formula of 5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde is , with a molecular weight of approximately 267.63 g/mol. The presence of the trifluoromethyl group significantly influences its pharmacological properties, making it a subject of interest in medicinal chemistry.
Synthesis
The synthesis of 5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde typically involves:
- Formation of the Oxazole Ring : The reaction begins with the condensation of 3-(trifluoromethyl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine.
- Cyclization : This step leads to the formation of the oxazole ring.
- Oxidation : The final step involves oxidation to introduce the aldehyde functional group.
Biological Activity
The biological activity of 5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde has been explored in various studies, highlighting its potential as an anticancer and antimicrobial agent.
Anticancer Activity
Research indicates that compounds with oxazole scaffolds exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MCF-7 | 15.0 |
| A549 | 10.0 |
These findings suggest that the oxazole structure may interact with cellular pathways involved in cancer proliferation and survival .
Antimicrobial Activity
In addition to anticancer effects, this compound has demonstrated antimicrobial properties against several bacterial strains. The minimum inhibitory concentration (MIC) values for selected pathogens are summarized below:
| Pathogen | MIC (µg/ml) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 4 |
These results indicate that the compound possesses significant antibacterial and antifungal activities, making it a candidate for further development in antimicrobial therapies .
The mechanism by which 5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde exerts its biological effects is believed to involve:
- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition.
- Cellular Interaction : The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and subsequent interaction with intracellular targets.
Case Studies
Several studies have reported on the biological activity of oxazole derivatives similar to 5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde:
- Anticancer Studies : A study demonstrated that a related oxazole derivative exhibited selective cytotoxicity against breast cancer cells while sparing normal cells .
- Antimicrobial Efficacy : Another investigation highlighted the effectiveness of oxazole derivatives against multidrug-resistant bacterial strains, suggesting their potential use in treating infections caused by resistant pathogens .
Q & A
Q. What are the recommended synthetic routes for 5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde?
A two-step approach is commonly employed: (i) Reacting a halogenated pyrazole precursor (e.g., 3-bromo-5-chloropyrazole) with trifluoromethylphenyl derivatives under palladium-catalyzed cross-coupling conditions. (ii) Formylation via Vilsmeier-Haack reaction or nucleophilic substitution with formaldehyde under alkaline conditions to introduce the aldehyde group. Optimize reaction temperature (80–120°C) and solvent (DMF or THF) to enhance yield .
Q. How can the molecular structure be validated post-synthesis?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement, ensuring data-to-parameter ratios >15 and R-factors <0.05 for high precision. For non-crystalline samples, employ NMR (¹H/¹³C, DEPT-135) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and functional groups .
Q. What analytical techniques are suitable for assessing purity?
Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient (70:30 to 95:5 over 20 min) can resolve impurities. Compare retention times against known standards. For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) is recommended .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence reactivity in cross-coupling reactions?
The -CF₃ group decreases electron density at the phenyl ring, favoring electrophilic substitution at the para position. Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) show a Hammett σₚ value of +0.54, indicating strong meta-directing effects. This impacts Suzuki-Miyaura coupling efficiency—optimize catalysts (Pd(PPh₃)₄) and bases (K₂CO₃) to mitigate steric hindrance .
Q. What strategies resolve contradictions in crystallographic data for derivatives?
If bond angles deviate >5° from idealized values (e.g., C3–C4–S1 = 112.3° vs. expected 109.5°), re-examine torsional strain via Hirshfeld surface analysis. For twinned crystals, use SHELXD for structure solution and Olex2 for visualization to distinguish disorder from experimental artifacts .
Q. How can computational modeling predict biological activity?
Molecular docking (AutoDock Vina) against target proteins (e.g., cytochrome P450) using the compound’s optimized geometry (from Gaussian 16) can identify binding affinities. Validate with in vitro assays: IC₅₀ values from enzyme inhibition studies (e.g., fluorometric assays) correlate with docking scores (R² >0.85) .
Q. What are the degradation pathways under accelerated stability conditions?
Stress testing (40°C/75% RH for 6 months) reveals hydrolysis of the aldehyde group to carboxylic acid. Use LC-MS to identify degradants (m/z shifts of +16 Da). Stabilize formulations by lyophilization or addition of antioxidants (0.1% BHT) .
Methodological Notes
- Structural Refinement : For low-resolution data, apply TWINABS in SHELX to correct absorption effects .
- Synthetic Optimization : Monitor reactions via in-situ IR spectroscopy (C=O stretch at ~1700 cm⁻¹) to track formylation progress .
- Bioactivity Assays : Use SPR (surface plasmon resonance) for real-time binding kinetics (KD <10 µM indicates high affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
